1-(2-Naphthyl)cyclopropanemethanamine

Description

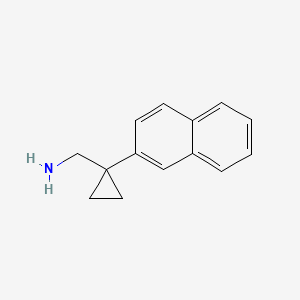

1-(2-Naphthyl)cyclopropanemethanamine is a cyclopropane derivative featuring a methanamine group (-CH₂NH₂) attached to a cyclopropane ring substituted with a 2-naphthyl moiety. The compound’s structure combines the inherent strain of the cyclopropane ring with the aromatic bulk of the naphthalene system, influencing its physicochemical and biological properties.

Properties

Molecular Formula |

C14H15N |

|---|---|

Molecular Weight |

197.27 g/mol |

IUPAC Name |

(1-naphthalen-2-ylcyclopropyl)methanamine |

InChI |

InChI=1S/C14H15N/c15-10-14(7-8-14)13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9H,7-8,10,15H2 |

InChI Key |

YADRRSACJDVQRA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(CN)C2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Naphthyl)cyclopropanemethanamine can be achieved through several methods. One common approach involves the reaction of 2-naphthylmagnesium bromide with cyclopropanecarboxaldehyde, followed by reductive amination . Another method includes the use of enolate arylbromide cross-coupling reactions and alkene oxidative cleavage to prepare keto-aldehyde precursors, which are then cyclized to form the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-(2-Naphthyl)cyclopropanemethanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthyl ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include naphthyl ketones, carboxylic acids, and various substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Naphthyl)cyclopropanemethanamine is a valuable compound in scientific research due to its unique structure and reactivity. It is used in:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In studies involving the interaction of naphthalene derivatives with biological systems.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Naphthyl)cyclopropanemethanamine involves its interaction with various molecular targets and pathways. The naphthalene moiety allows it to engage in π-π interactions with aromatic residues in proteins, while the cyclopropane ring can participate in strain-induced reactivity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: Chloro (Cl) and fluoro (F) substituents increase polarity and reduce pKa (e.g., 1-(4-chlorophenyl) derivative: pKa ~10.36), enhancing solubility in polar solvents .

Cyclopropane vs. Cyclopentane Backbones :

- Cyclopropane derivatives (e.g., 1-(3-fluoro-4-methoxyphenyl)) exhibit higher ring strain, increasing reactivity in synthetic modifications compared to cyclopentane analogs like 1-(1-naphthyl)cyclopentanamine .

Limitations and Data Gaps

- Direct experimental data on this compound’s toxicity, solubility, and synthetic routes are absent in the provided evidence.

- Further studies are needed to quantify the impact of the naphthyl group on bioavailability and metabolic stability compared to smaller aryl substituents .

Biological Activity

1-(2-Naphthyl)cyclopropanemethanamine is a chemical compound with significant biological activity, characterized by its unique cyclopropane ring bonded to a naphthyl group. Its molecular formula is C15H17N, and it has a molecular weight of approximately 223.31 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential therapeutic applications.

Chemical Structure and Synthesis

The structure of this compound includes a cyclopropane moiety, which contributes to its distinct chemical properties. The synthesis typically involves the reaction of cyclopropylamine with 2-naphthol under controlled conditions. Industrial production methods may utilize continuous flow reactors to enhance efficiency and yield.

Comparison with Related Compounds

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity compared to similar compounds. Below is a comparison table highlighting some related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Cyclopropyl-2-(2-naphthyloxy)ethylamine | Cyclopropane and naphthalene moiety | Exhibits distinct oxidation and reduction pathways |

| 1-Cyclopropyl-2-(2-naphthyloxy)ethylamine hydrochloride | Hydrochloride salt form | Enhanced solubility and stability compared to base form |

| 1-Cyclopropyl-2-(2-naphthyloxy)ethylamine acetate | Acetate salt form | Different solubility characteristics due to acetate group |

Research on the biological activity of this compound primarily focuses on its interaction with various biological targets, including receptors involved in pain modulation and neurological functions. The compound's structural features allow it to interact with specific receptor sites, potentially leading to analgesic effects.

Case Studies

Several studies have explored the pharmacological effects of this compound:

- Analgesic Properties : In a study examining the effects of cyclopropane derivatives on pain models, this compound demonstrated significant analgesic properties. The compound was tested in mouse formalin tests, where it exhibited dose-dependent pain relief .

- Receptor Binding Studies : Binding affinity studies revealed that this compound interacts with adenosine receptors (AR), particularly A1AR and A3AR subtypes. These interactions suggest its potential as a dual-action agent in treating pain conditions by modulating multiple pathways .

Research Findings

Recent findings indicate that compounds similar to this compound can act as antagonists or agonists at various receptor sites, influencing their therapeutic efficacy. For instance, the binding affinities for human A3AR were found to be significantly higher than for other subtypes, indicating a selective action that could minimize side effects typically associated with non-selective agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.